
2-Piperidinone oxime
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Overview
Description
2-Piperidinone oxime is a chemical compound with the molecular formula C5H10N2O. It is a derivative of piperidinone, a six-membered nitrogen-containing heterocycle.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Piperidinone oxime can be synthesized through several methods. One common approach involves the reaction of piperidinone with hydroxylamine under acidic or basic conditions. The reaction typically proceeds as follows:
Reaction with Hydroxylamine Hydrochloride: Piperidinone is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at elevated temperatures.
Oxime Formation: The hydroxylamine reacts with the carbonyl group of piperidinone to form the oxime derivative, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the industrial process .
Chemical Reactions Analysis
Types of Reactions
2-Piperidinone oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction of this compound can yield piperidinone or other reduced forms.
Substitution: The oxime group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Piperidinone or reduced forms of the compound.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
2-Piperidinone oxime and its derivatives have been investigated for their anticancer properties. Research indicates that compounds containing the piperidone structure exhibit significant cytotoxic effects against various cancer cell lines, including breast, pancreatic, and colon cancers. For instance, studies have shown that certain piperidone derivatives induce apoptosis through the intrinsic apoptotic pathway, characterized by increased reactive oxygen species accumulation and mitochondrial depolarization .
Table 1: Cytotoxic Effects of Piperidone Derivatives
Compound Name | Cell Lines Tested | CC₅₀ (µM) | Mechanism of Action |
---|---|---|---|
2608 | Breast, Pancreatic, Colon | Low | Induction of apoptosis |
2610 | Lymphoma, Colon | Low | Proteasome inhibition |
1.2 Antimicrobial Properties
The antimicrobial activity of this compound has also been documented. A study highlighted its effectiveness against various bacterial strains, showcasing its potential as an antibacterial agent . The compound's mechanism involves disrupting bacterial cell wall synthesis and function.
Agricultural Applications
2.1 Pesticide Development
Oxime derivatives, including this compound, are being explored for their potential use in developing new pesticides. Their ability to inhibit specific enzymes critical for pest survival makes them candidates for environmentally friendly pest control solutions .
Material Science Applications
3.1 Synthesis of Polymers
This compound serves as a versatile intermediate in synthesizing various polymers and materials. Its functional groups can be modified to enhance the properties of polymers used in coatings, adhesives, and other industrial applications .
Case Studies
4.1 Study on Anticancer Activity
A detailed study examined the effects of piperidone derivatives on acute lymphoblastic lymphoma cells. The results indicated that these compounds not only inhibited cell proliferation but also altered the cell cycle dynamics significantly, leading to increased apoptosis rates . This study underscores the importance of piperidone derivatives in developing novel anticancer therapies.
4.2 Antimicrobial Activity Study
Another investigation focused on extracting 2-piperidinone from pomegranate peels and assessing its antimicrobial properties using gas chromatography-mass spectrometry (GC-MS). The findings confirmed the compound's efficacy against various pathogens, suggesting potential applications in food preservation and health care .
Mechanism of Action
The mechanism of action of 2-Piperidinone oxime involves its interaction with specific molecular targets and pathways. The oxime group can form stable complexes with metal ions, which may play a role in its biological activities. Additionally, the compound can interact with enzymes and receptors, modulating their functions and leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
Piperidinone: The parent compound of 2-Piperidinone oxime, used in the synthesis of various derivatives.
Piperidine: A related compound with a similar structure but lacking the oxime group.
2-Pyrrolidinone: Another nitrogen-containing heterocycle with similar chemical properties.
Uniqueness
This compound is unique due to the presence of the oxime group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
4515-19-9 |
---|---|
Molecular Formula |
C5H10N2O |
Molecular Weight |
114.15 g/mol |
IUPAC Name |
N-(2,3,4,5-tetrahydropyridin-6-yl)hydroxylamine |
InChI |
InChI=1S/C5H10N2O/c8-7-5-3-1-2-4-6-5/h8H,1-4H2,(H,6,7) |
InChI Key |
ZUNVFGNAQYZBGO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN=C(C1)NO |
Origin of Product |
United States |
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